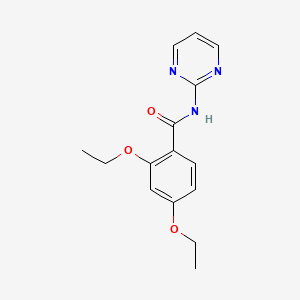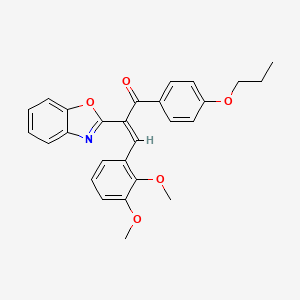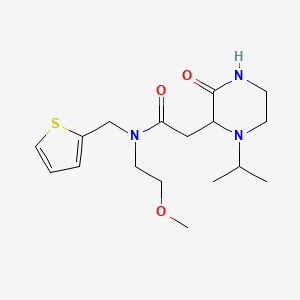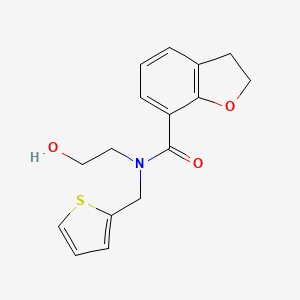![molecular formula C21H25N3O3 B5351079 N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用機序
The mechanism of action of N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it has been found to reduce the production of pro-inflammatory cytokines. This compound has also been shown to increase the levels of acetylated histones, which are associated with changes in gene expression.
実験室実験の利点と制限
One advantage of using N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for specific modulation of gene expression. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of this compound in combination with other compounds for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in different disease models.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its selectivity for HDAC1 and HDAC3, low toxicity, and multiple potential applications make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
合成法
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is synthesized through a multi-step process that involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate to form 1-(3-phenoxybenzyl)-3-oxobutan-1-ol. This intermediate is then reacted with piperazine and ethanol to yield this compound.
科学的研究の応用
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases.
特性
IUPAC Name |
N-ethyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-22-20(25)14-19-21(26)23-11-12-24(19)15-16-7-6-10-18(13-16)27-17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZORNLQBRXFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)



![4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate](/img/structure/B5351086.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)